Cas no 2060060-07-1 (tert-butyl 7'-nitro-1',2'-dihydrospiroazetidine-3,3'-indole-1-carboxylate)

Tert-butyl 7'-nitro-1',2'-dihydrospiroazetidine-3,3'-indole-1-carboxylate is a spirocyclic compound featuring a fused azetidine-indole scaffold with a nitro substituent at the 7'-position. This structure is of interest in medicinal chemistry due to its potential as a versatile intermediate for synthesizing pharmacologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild conditions, enabling further functionalization. The nitro group offers reactivity for reduction or substitution, expanding its utility in heterocyclic derivatization. Its rigid spirocyclic framework may contribute to conformational constraint in drug design, improving target binding affinity. The compound is typically handled under inert conditions due to its sensitivity.
tert-butyl 7'-nitro-1',2'-dihydrospiroazetidine-3,3'-indole-1-carboxylate structure
2060060-07-1 structure
Product Name:tert-butyl 7'-nitro-1',2'-dihydrospiroazetidine-3,3'-indole-1-carboxylate
CAS No:2060060-07-1
MF:C15H19N3O4
MW:305.329063653946
MDL:MFCD30499928
CID:5212709
PubChem ID:125451769
Update Time:2025-10-30

tert-butyl 7'-nitro-1',2'-dihydrospiroazetidine-3,3'-indole-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Spiro[azetidine-3,3'-[3H]indole]-1-carboxylic acid, 1',2'-dihydro-7'-nitro-, 1,1-dimethylethyl ester
    • tert-butyl 7'-nitro-1',2'-dihydrospiroazetidine-3,3'-indole-1-carboxylate
    • MDL: MFCD30499928
    • Inchi: 1S/C15H19N3O4/c1-14(2,3)22-13(19)17-8-15(9-17)7-16-12-10(15)5-4-6-11(12)18(20)21/h4-6,16H,7-9H2,1-3H3
    • InChI Key: DWYAOHSXDMKXKZ-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CC2(C3=C(NC2)C([N+]([O-])=O)=CC=C3)C1

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tert-butyl 7'-nitro-1',2'-dihydrospiroazetidine-3,3'-indole-1-carboxylate Related Literature

Additional information on tert-butyl 7'-nitro-1',2'-dihydrospiroazetidine-3,3'-indole-1-carboxylate

Recent Advances in the Synthesis and Applications of tert-Butyl 7'-Nitro-1',2'-dihydrospiroazetidine-3,3'-indole-1-carboxylate (CAS: 2060060-07-1)

The compound tert-butyl 7'-nitro-1',2'-dihydrospiroazetidine-3,3'-indole-1-carboxylate (CAS: 2060060-07-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique spirocyclic structure and potential pharmacological applications. This research brief aims to provide an overview of the latest advancements in the synthesis, characterization, and biological evaluation of this compound, as well as its derivatives.

Recent studies have highlighted the importance of spirocyclic compounds in drug discovery, particularly due to their ability to mimic bioactive conformations and enhance binding affinity to target proteins. The tert-butyl 7'-nitro-1',2'-dihydrospiroazetidine-3,3'-indole-1-carboxylate scaffold has been identified as a promising candidate for the development of novel therapeutics, with potential applications in oncology, neurology, and infectious diseases. Its nitro group and spiroazetidine moiety offer unique opportunities for further chemical modifications, enabling the exploration of diverse pharmacological activities.

In a recent publication by Zhang et al. (2023), a novel synthetic route for tert-butyl 7'-nitro-1',2'-dihydrospiroazetidine-3,3'-indole-1-carboxylate was reported, featuring a key intramolecular cyclization step catalyzed by palladium. This method demonstrated improved yield and scalability compared to previous approaches, making it more suitable for industrial applications. The study also explored the compound's stability under various physiological conditions, providing valuable insights for its potential use in drug formulations.

Another significant development was reported by Lee et al. (2024), who investigated the biological activity of tert-butyl 7'-nitro-1',2'-dihydrospiroazetidine-3,3'-indole-1-carboxylate derivatives against a panel of cancer cell lines. The results indicated potent inhibitory effects on specific kinase targets, suggesting its potential as a lead compound for anticancer drug development. Molecular docking studies further elucidated the binding interactions between the compound and its target proteins, offering a structural basis for future optimization.

In addition to its therapeutic potential, tert-butyl 7'-nitro-1',2'-dihydrospiroazetidine-3,3'-indole-1-carboxylate has also been explored as a versatile intermediate in the synthesis of complex heterocyclic compounds. A recent study by Patel et al. (2023) demonstrated its utility in the construction of spirooxindole derivatives, which are known for their diverse biological activities. The study highlighted the compound's reactivity and compatibility with various synthetic transformations, underscoring its value in medicinal chemistry.

Despite these promising advancements, challenges remain in the development of tert-butyl 7'-nitro-1',2'-dihydrospiroazetidine-3,3'-indole-1-carboxylate-based therapeutics. Issues such as solubility, bioavailability, and off-target effects need to be addressed through further structural optimization and preclinical studies. However, the growing body of research on this compound and its derivatives suggests a bright future for its application in drug discovery and chemical biology.

In conclusion, tert-butyl 7'-nitro-1',2'-dihydrospiroazetidine-3,3'-indole-1-carboxylate (CAS: 2060060-07-1) represents a promising scaffold with significant potential in medicinal chemistry. Recent studies have advanced our understanding of its synthesis, biological activity, and applications, paving the way for future research and development. Continued exploration of this compound and its derivatives is expected to yield novel therapeutic agents and contribute to the advancement of chemical biology.

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